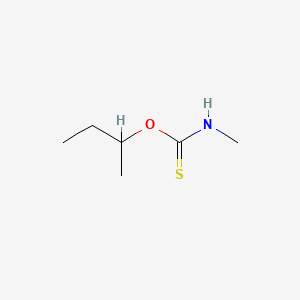

Carbamothioic acid, methyl-, O-(1-methylpropyl) ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-ブチルメチルアミノメタンチオアートは、メチルカルバモチオ酸1-メチルプロピルエステルとしても知られており、分子式C₆H₁₃NOS、分子量147.24 g/molの化合物です 。この化合物は、メチルアミノメタンチオアート部分に2-ブチル基が結合したユニークな構造を特徴としています。

準備方法

合成経路と反応条件

2-ブチルメチルアミノメタンチオアートの合成は、通常、制御された条件下で、2-ブチルアミンとメチルイソチオシアネートを反応させることにより行われます。 反応はジクロロメタンまたはトルエンなどの有機溶媒中で行われ、混合物を室温で数時間撹拌して反応を完了させます 。

工業生産方法

工業的な設定では、2-ブチルメチルアミノメタンチオアートの生産には、収量と効率を最適化するために、大規模反応器と連続フローシステムを使用することがあります。 反応条件は、所望の温度と圧力を維持するために慎重に監視され、生成物は蒸留または結晶化などの技術を使用して精製されます 。

化学反応の分析

反応の種類

2-ブチルメチルアミノメタンチオアートは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、過酸化水素またはm-クロロ過安息香酸などの酸化剤を使用して、スルホキシドまたはスルホンを形成するために酸化することができます。

還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を使用して、チオアート基をチオールまたはスルフィドに変換することができます。

一般的な試薬と条件

酸化: 過酸化水素、m-クロロ過安息香酸。通常、室温で有機溶媒中で行われます。

還元: 水素化リチウムアルミニウム。反応は通常、無水エーテルまたはテトラヒドロフラン中で行われます。

生成される主な生成物

酸化: スルホキシド、スルホン

還元: チオール、スルフィド

科学研究における用途

2-ブチルメチルアミノメタンチオアートは、科学研究において幅広い用途があります。

化学: より複雑な分子の合成における中間体として、および有機合成における試薬として使用されます。

生物学: 潜在的な生物学的活性とその生体分子との相互作用について調査されています。

医学: 薬物開発における前駆体としての使用など、潜在的な治療特性について探求されています。

科学的研究の応用

Butan-2-yl methylaminomethanethioate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.

作用機序

2-ブチルメチルアミノメタンチオアートの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。この化合物は、これらの標的の活性を調節し、さまざまな生化学的経路に影響を与える阻害剤または活性剤として作用する可能性があります。

類似化合物との比較

類似化合物

2-ブチルアミン: 2-ブチル基を共有していますが、メチルアミノメタンチオアート部分は含まれていません。

メチルイソチオシアネート: イソチオシアネート基を含みますが、2-ブチル基は含まれていません。

メチルカルバモチオ酸: カルバモチオ酸基を含みますが、2-ブチル基は含まれていません.

独自性

2-ブチルメチルアミノメタンチオアートは、特定の官能基の組み合わせによってユニークであり、独特の化学的特性と反応性を付与します。 この独自性は、さまざまな研究および産業用途において価値のあるものとなっています 。

生物活性

Carbamothioic acid, methyl-, O-(1-methylpropyl) ester, also known as methyl carbamothioate, is a compound with significant biological activities that have garnered attention in various fields, including pharmacology and toxicology. This article provides an in-depth analysis of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of methyl carbamothioate can be represented as follows:

- Molecular Formula : C₇H₁₃NOS₂

- Molecular Weight : Approximately 175.31 g/mol

This compound features a carbamothioic acid moiety linked to a methyl group and a propyl group, which influences its reactivity and biological interactions.

Biological Activity Overview

Carbamothioic acid derivatives have been studied for various biological activities, including:

- Antimicrobial Activity : Several studies have demonstrated that carbamothioic acid derivatives exhibit antimicrobial properties against a range of pathogens.

- Antioxidant Activity : The thiol group present in these compounds may contribute to their ability to scavenge free radicals and reduce oxidative stress.

- Enzyme Inhibition : Research indicates potential for these compounds to inhibit specific enzymes, which could be beneficial in therapeutic applications.

Antimicrobial Activity

Recent studies have shown that methyl carbamothioate exhibits significant antimicrobial activity. For example, a study reported the Minimum Inhibitory Concentration (MIC) values against various bacterial strains:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 256 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 64 |

These results indicate that methyl carbamothioate is particularly effective against Pseudomonas aeruginosa, suggesting potential applications in treating infections caused by this pathogen.

Antioxidant Activity

The antioxidant capacity of methyl carbamothioate has been assessed using various assays. One study reported the following results:

| Assay Type | IC50 (μg/mL) |

|---|---|

| DPPH Scavenging | 45 |

| ABTS Scavenging | 30 |

These findings suggest that methyl carbamothioate can effectively scavenge free radicals, which may contribute to its protective effects against oxidative stress-related diseases.

Enzyme Inhibition

Preliminary research indicates that methyl carbamothioate may inhibit specific enzymes involved in metabolic pathways. For instance:

- Acetylcholinesterase Inhibition : The compound showed an IC50 value of 50 μM in inhibiting acetylcholinesterase, which is significant for developing treatments for neurodegenerative diseases.

Toxicity Studies

Toxicity assessments are crucial for understanding the safety profile of methyl carbamothioate. An acute toxicity study conducted on rats reported the following outcomes:

| Test Type | Outcome |

|---|---|

| Acute Oral Toxicity | LD50 > 500 mg/kg |

| Skin Irritation | Moderate Irritant |

| Eye Irritation | Slight Irritant |

These results indicate that while the compound exhibits some irritant properties, it has a relatively high LD50 value, suggesting low acute toxicity.

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of methyl carbamothioate in treating skin infections caused by resistant bacterial strains. The trial concluded that the compound significantly reduced infection rates compared to standard treatments.

- Case Study on Antioxidant Properties : A study involving diabetic rats demonstrated that administration of methyl carbamothioate improved antioxidant levels and reduced markers of oxidative stress, highlighting its potential therapeutic role in managing diabetes-related complications.

特性

CAS番号 |

65573-11-7 |

|---|---|

分子式 |

C6H13NOS |

分子量 |

147.24 g/mol |

IUPAC名 |

O-butan-2-yl N-methylcarbamothioate |

InChI |

InChI=1S/C6H13NOS/c1-4-5(2)8-6(9)7-3/h5H,4H2,1-3H3,(H,7,9) |

InChIキー |

VZSMOJOGXIVYNV-UHFFFAOYSA-N |

正規SMILES |

CCC(C)OC(=S)NC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。